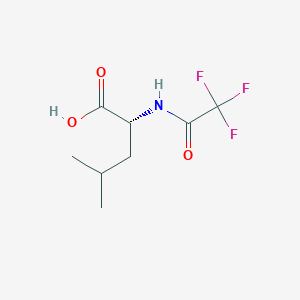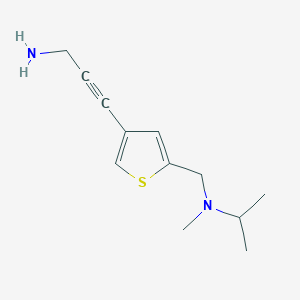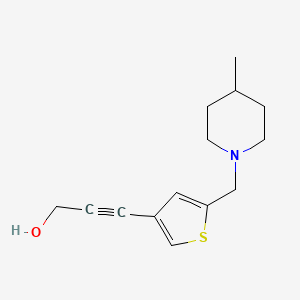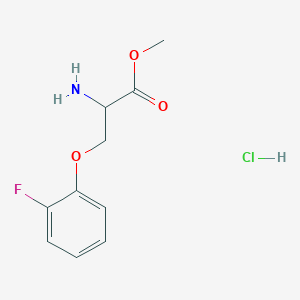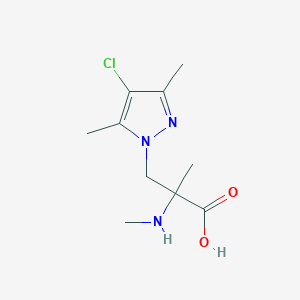
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the methylamino and propanoic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-10(3,12-4)9(15)16/h12H,5H2,1-4H3,(H,15,16) |
InChI Key |
BHZWAPWJZLVHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C(=O)O)NC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
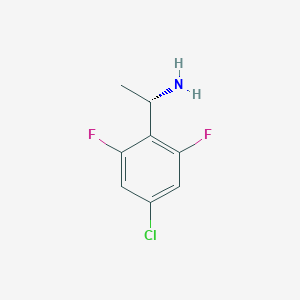
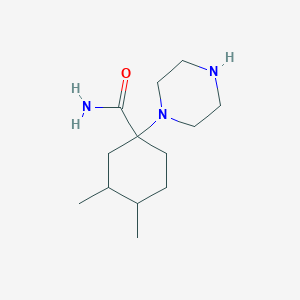
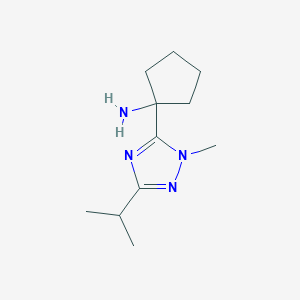
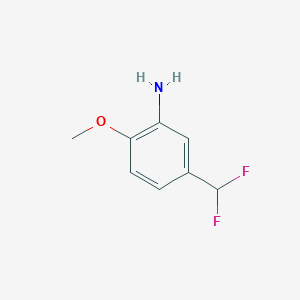

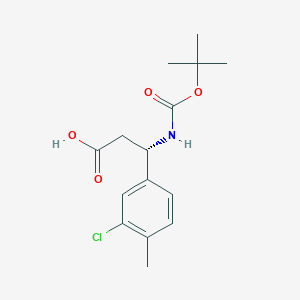
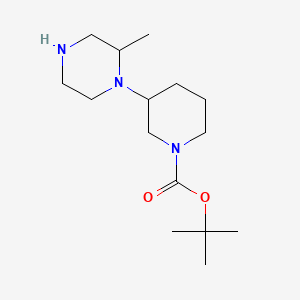
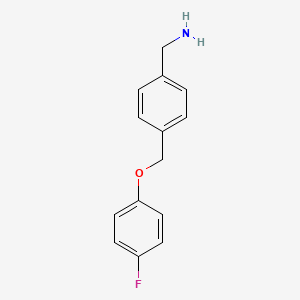
![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
